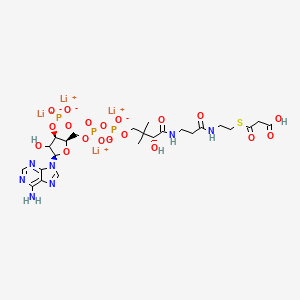

Malonyl CoA (tetralithium)

Description

Significance of Malonyl Coenzyme A as a Central Metabolic Intermediate in Eukaryotic and Prokaryotic Systems

Malonyl-CoA occupies a central position in the metabolic networks of virtually all life forms, from bacteria to humans. nih.gov In both prokaryotic and eukaryotic cells, the biosynthesis of Coenzyme A and its derivatives like Malonyl-CoA is a conserved process. nih.gov This molecule is primarily formed through the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). taylorandfrancis.comscientificlabs.com This process is a critical checkpoint in metabolism, effectively channeling two-carbon units from acetyl-CoA into various biosynthetic pathways. taylorandfrancis.com

In eukaryotes, Malonyl-CoA is found in different cellular compartments, including the cytosol and the mitochondrial outer membrane, where it is synthesized by distinct isoforms of ACC (ACC1 and ACC2, respectively). wikipedia.org This compartmentalization underscores its diverse roles in cellular physiology. The biosynthesis of Coenzyme A, the backbone of Malonyl-CoA, is a conserved five-step enzymatic process derived from pantothenate (vitamin B5), cysteine, and ATP. ucl.ac.uk While prokaryotes, fungi, and plants can synthesize pantothenate, animals must obtain it from their diet. ucl.ac.uk

The central role of Malonyl-CoA is highlighted by its involvement in numerous metabolic pathways beyond fatty acid synthesis, including the production of polyketides, flavonoids, and other secondary metabolites. nih.govfrontiersin.org Its concentration within the cell is tightly regulated, reflecting the cell's energetic state and biosynthetic needs. frontiersin.org

Role as a Key Biosynthetic Precursor and Allosteric Regulatory Molecule

Malonyl-CoA's significance is twofold: it serves as a direct building block for biosynthesis and as a potent signaling molecule that regulates metabolic flux.

Biosynthetic Precursor:

The most well-established role of Malonyl-CoA is as the primary two-carbon donor for the de novo synthesis and elongation of fatty acids. taylorandfrancis.comwikipedia.orgnih.gov The enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) transfers the malonate group from Malonyl-CoA to an acyl carrier protein (ACP), initiating the fatty acid synthesis cycle. wikipedia.org This process is fundamental for the production of lipids, which are essential components of cell membranes, energy storage molecules, and signaling molecules.

Beyond fatty acids, Malonyl-CoA is a crucial precursor for the biosynthesis of a diverse array of natural products known as polyketides. a2bchem.com These compounds exhibit a wide range of biological activities and are of significant interest for the development of pharmaceuticals and agrochemicals. a2bchem.com In plants, Malonyl-CoA is also a building block for flavonoids and phytoalexins, compounds vital for defense and signaling. nih.gov

Allosteric Regulatory Molecule:

In addition to its role as a substrate, Malonyl-CoA acts as a powerful allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). nih.govresearchgate.netoup.com CPT1 is the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation, the process of breaking down fatty acids to generate energy. nih.gov By inhibiting CPT1, Malonyl-CoA effectively prevents fatty acid oxidation while promoting fatty acid synthesis, thus preventing a futile cycle of simultaneous synthesis and degradation. nih.govjci.org

This regulatory mechanism is a key component of the cell's fuel-sensing machinery. nih.gov When glucose levels are high, the resulting increase in acetyl-CoA leads to elevated Malonyl-CoA levels, which in turn inhibits fatty acid oxidation and shunts fatty acids towards storage as triglycerides. jci.org Conversely, during periods of low energy, such as exercise or fasting, Malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid oxidation to meet energy demands. jci.org This intricate regulation highlights Malonyl-CoA's role in maintaining cellular energy homeostasis.

Practical Considerations of Malonyl Coenzyme A (Tetralithium Salt) in In Vitro and Experimental Studies

The use of Malonyl-CoA in its tetralithium salt form offers several practical advantages for researchers conducting in vitro and other experimental studies. scbt.com

Stability and Solubility: The tetralithium salt of Malonyl-CoA generally exhibits greater stability and enhanced water solubility compared to its free acid form. medchemexpress.com This is crucial for preparing accurate and reliable solutions for enzymatic assays and other biochemical experiments. sigmaaldrich.comlookchem.comchemicalbook.com The solid form is typically stored at -20°C to maintain its integrity. sigmaaldrich.comchemicalbook.com

Purity and Assay: Commercially available Malonyl-CoA tetralithium salt is often supplied at a high purity level, typically ≥90% as determined by HPLC, ensuring the reliability of experimental results. sigmaaldrich.comscbt.com This allows for precise control over substrate concentrations in kinetic studies of enzymes like fatty acid synthase and CPT1.

Applications in Research: The availability of stable Malonyl-CoA tetralithium salt has facilitated a wide range of research applications. It is used to study the kinetics and regulation of enzymes involved in fatty acid metabolism, to investigate the biosynthesis of polyketides and other natural products, and to explore the role of Malonyl-CoA in various physiological and pathological conditions. scientificlabs.coma2bchem.comjci.org For instance, researchers have used it to demonstrate the inhibitory effect of Malonyl-CoA on CPT1 activity in isolated mitochondria and cell extracts. medchemexpress.com

Table 1: Properties of Malonyl Coenzyme A (Tetralithium Salt)

| Property | Value | Source |

|---|---|---|

| CAS Number | 116928-84-8 | sigmaaldrich.com |

| Molecular Formula | C₂₄H₃₄Li₄N₇O₁₉P₃S | sigmaaldrich.com |

| Molecular Weight | 877.31 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Solubility | H₂O: 50 mg/mL, clear, colorless | sigmaaldrich.comlookchem.comchemicalbook.com |

| Storage Temperature | -20°C | sigmaaldrich.comlookchem.comchemicalbook.com |

| Purity (Assay) | ≥90% (HPLC) | sigmaaldrich.comscbt.com |

Table 2: Key Enzymes Interacting with Malonyl-CoA

| Enzyme | Function | Interaction with Malonyl-CoA | Cellular Location |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of Malonyl-CoA from Acetyl-CoA. | Product of the reaction. | Cytosol (ACC1), Mitochondrial Outer Membrane (ACC2) |

| Fatty Acid Synthase (FAS) | Synthesizes fatty acids. | Substrate (two-carbon donor). | Cytosol |

| Carnitine Palmitoyltransferase 1 (CPT1) | Transports long-chain fatty acyl-CoAs into mitochondria for oxidation. | Allosteric inhibitor. | Outer Mitochondrial Membrane |

| Malonyl-CoA Decarboxylase (MCD) | Converts Malonyl-CoA back to Acetyl-CoA. | Substrate. | Mitochondria, Peroxisomes, Cytosol |

| Malonyl coenzyme A:acyl carrier protein transacylase (MCAT) | Transfers the malonate group from Malonyl-CoA to an acyl carrier protein (ACP). | Substrate. | Cytosol |

Properties

Molecular Formula |

C24H34Li4N7O19P3S |

|---|---|

Molecular Weight |

877.4 g/mol |

IUPAC Name |

tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |

InChI Key |

DQLXXYMNINXQSV-UOTTWOKESA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of Malonyl Coenzyme a

Acetyl-CoA Carboxylase (ACC)-Mediated Synthesis

The carboxylation of acetyl-CoA to malonyl-CoA is a biotin-dependent enzymatic reaction that serves as the committed step in fatty acid biosynthesis. wikipedia.org This process is carried out by acetyl-CoA carboxylase (ACC), which exists in different isoforms with distinct subcellular localizations and physiological roles. wikipedia.org

Cytosolic Acetyl-CoA Carboxylase (ACC1) and Its Contribution to Malonyl Coenzyme A Pools

Cytosolic acetyl-CoA carboxylase, known as ACC1, is a key enzyme responsible for generating the primary pool of malonyl-CoA in the cytoplasm. nih.govresearchgate.net This isoform is particularly abundant in lipogenic tissues such as the liver and adipose tissue. wikipedia.org The malonyl-CoA produced by ACC1 serves as the fundamental building block for the de novo synthesis of long-chain fatty acids by fatty acid synthase. researchgate.netnih.gov The reaction catalyzed by ACC1 involves the transfer of a carboxyl group from bicarbonate to acetyl-CoA, a process that requires ATP. reactome.orgalmerja.com The activity of ACC1 is tightly regulated by both allosteric mechanisms, such as activation by citrate (B86180), and covalent modification through phosphorylation. almerja.com

Mitochondrial Outer Membrane Acetyl-CoA Carboxylase (ACC2)

ACC2 is another isoform of acetyl-CoA carboxylase, which is predominantly localized to the outer membrane of mitochondria. nih.govwikipedia.org This strategic positioning allows ACC2 to regulate fatty acid oxidation. The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov By inhibiting CPT1, ACC2-derived malonyl-CoA effectively blocks fatty acid breakdown. nih.gov ACC2 is highly expressed in oxidative tissues like skeletal muscle and the heart. nih.gov

Mitochondrial Acetyl-CoA Carboxylase (mtACC1) in Distinct Subcellular Compartments

A mitochondrial isoform of ACC1, termed mtACC1, has been identified, which contributes to the intramitochondrial pool of malonyl-CoA. wikipedia.orgwikipedia.org This isoform arises from a splicing variant of the ACACA gene. nih.gov The malonyl-CoA produced by mtACC1 is essential for mitochondrial fatty acid synthesis (mtFAS), a pathway distinct from its cytosolic counterpart. nih.gov The products of mtFAS are crucial for various mitochondrial functions, including the synthesis of lipoic acid, a vital cofactor for several mitochondrial enzyme complexes, and the proper assembly of the respiratory chain. nih.gov

Alternative Malonyl Coenzyme A Producing Pathways

Beyond the canonical ACC-mediated carboxylation of acetyl-CoA, cells possess alternative mechanisms for synthesizing malonyl-CoA, which can utilize different substrates and are localized in specific subcellular compartments.

Malonyl Coenzyme A Synthetase (ACSF3/AAE13) Activity from Malonate

Malonyl-CoA can be synthesized directly from malonate and coenzyme A by the enzyme malonyl-CoA synthetase. nih.gov In mammals, this activity is carried out by the mitochondrial enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3). wikipedia.org ACSF3 plays a crucial role in detoxifying malonate, a potent competitive inhibitor of succinate dehydrogenase in the citric acid cycle. nih.govwikipedia.org By converting malonate to malonyl-CoA, ACSF3 prevents the accumulation of this toxic metabolite. nih.gov In plants like Arabidopsis thaliana, a homologous enzyme, Acyl-Activating Enzyme 13 (AAE13), performs a similar function and is found in both the cytosol and mitochondria. wikipedia.orguniprot.org The activity of these enzymes is ATP-dependent. nih.gov

| Enzyme | Organism/Location | Substrates | Function |

| ACSF3 | Mammalian Mitochondria | Malonate, Coenzyme A, ATP | Detoxification of malonate, contribution to mitochondrial malonyl-CoA pool nih.govwikipedia.org |

| AAE13 | Plant Cytosol & Mitochondria | Malonate, Coenzyme A, ATP | Metabolism of malonate to prevent toxicity wikipedia.orgnih.gov |

Oxaloacetate Dehydrogenase (OADH) Pathway for Malonyl Coenzyme A Generation

A novel, alternative pathway for malonyl-CoA synthesis involves the dehydrogenation of oxaloacetate. biorxiv.org This reaction is catalyzed by an α-keto acid dehydrogenase complex, which exhibits oxaloacetate dehydrogenase (OADH) activity. biorxiv.orgbiorxiv.org This pathway has been identified in Streptomyces avermitilis, where the BkdFGH complex can efficiently convert oxaloacetate to malonyl-CoA. biorxiv.orgbiorxiv.org This reaction is thermodynamically favorable and represents a significant departure from the canonical acetyl-CoA carboxylation route. biorxiv.org The OADH pathway provides a direct link between the citric acid cycle intermediate, oxaloacetate, and the building block for polyketide synthesis, malonyl-CoA. biorxiv.org

| Pathway | Key Enzyme/Complex | Substrate | Product | Organism | Significance |

| Oxaloacetate Dehydrogenase (OADH) Pathway | α-keto acid dehydrogenase complex (e.g., BkdFGH) | Oxaloacetate | Malonyl-CoA | Streptomyces avermitilis | Alternative, thermodynamically favorable route for malonyl-CoA synthesis, linking TCA cycle to secondary metabolism biorxiv.orgbiorxiv.org |

Malonyl Coenzyme A Decarboxylase (MCD)-Mediated Degradation and Interconversion

Malonyl-Coenzyme A (Malonyl-CoA) is not only a critical substrate for the synthesis of fatty acids but also a potent regulatory molecule. Its cellular concentration is tightly controlled, in part, through its degradation by the enzyme Malonyl-Coenzyme A Decarboxylase (MCD). This enzyme plays a pivotal role in metabolic regulation by catalyzing the conversion of Malonyl-CoA to Acetyl-CoA, thereby influencing the balance between fatty acid synthesis and oxidation. wikipedia.orgresearchgate.net

MCD facilitates the decarboxylation of Malonyl-CoA, yielding Acetyl-CoA and carbon dioxide. wikipedia.org This reaction effectively reverses the action of Acetyl-CoA carboxylase, the enzyme responsible for synthesizing Malonyl-CoA. wikipedia.org MCD is encoded by the MLYCD gene in humans and is found in several cellular compartments, including the mitochondria, peroxisomes, and cytosol, indicating its diverse roles in metabolic processes. wikipedia.orgwikipedia.org

Research Findings on MCD Function and Regulation

Research has demonstrated that MCD is a major regulator of fatty acid oxidation in various tissues, particularly the heart and skeletal muscle. nih.govnih.gov The balance between glucose and lipid metabolism is significantly influenced by MCD activity. diabetesjournals.org For instance, studies using MCD inhibitors have provided direct evidence of its role in controlling myocardial fatty acid oxidation. nih.gov

Inhibition of MCD leads to an increase in cellular Malonyl-CoA levels. This elevation enhances the inhibition of CPT1, resulting in a significant decrease in fatty acid oxidation rates and a corresponding secondary increase in glucose oxidation. ahajournals.orgahajournals.org This metabolic switch is a key area of therapeutic interest, particularly for conditions like ischemic heart disease. nih.govahajournals.org During cardiac ischemia, high rates of fatty acid oxidation can be detrimental; shifting the heart's energy preference towards glucose oxidation by inhibiting MCD has been shown to improve the heart's functional recovery. nih.govahajournals.org

The following table summarizes findings from a study on ex vivo rat hearts, demonstrating the metabolic shift induced by an MCD inhibitor.

| Metabolic Parameter | Control Hearts | Hearts with MCD Inhibitor | Percentage Change |

|---|---|---|---|

| Myocardial Malonyl-CoA Content | Baseline | 7-fold Increase | +600% |

| Fatty Acid Oxidation Rate | 100% | Significantly Suppressed | ↓ |

| Glucose Oxidation Rate | 100% | Significantly Increased | ↑ |

This table illustrates the effects of a Malonyl-CoA Decarboxylase inhibitor on key metabolic parameters in ex vivo rat hearts, based on data from Circulation Research. ahajournals.org The inhibitor caused a dramatic shift from fatty acid to glucose metabolism.

Clinical Significance: Malonyl-CoA Decarboxylase Deficiency

The clinical importance of MCD is highlighted by Malonyl-CoA Decarboxylase deficiency (MCDD), also known as malonic aciduria. wikipedia.org This rare, autosomal recessive inherited disorder results from mutations in the MLYCD gene, leading to reduced or absent MCD function. wikipedia.orgmedlineplus.gov The lack of functional MCD disrupts the normal balance of fatty acid metabolism, preventing the efficient conversion of fatty acids into energy. medlineplus.gov This leads to the accumulation of byproducts, contributing to the disorder's signs and symptoms. medlineplus.govmetabolicsupportuk.org The condition is often diagnosed through newborn screening and can manifest with a range of symptoms. wikipedia.org

| Aspect | Description |

|---|---|

| Condition Name | Malonyl-CoA Decarboxylase Deficiency (MCDD) / Malonic Aciduria wikipedia.org |

| Affected Gene | MLYCD medlineplus.govmetabolicsupportuk.org |

| Inheritance Pattern | Autosomal Recessive wikipedia.orgmedlineplus.gov |

| Primary Metabolic Effect | Inability to break down certain fats for energy due to accumulation of Malonyl-CoA. medlineplus.govhrsa.gov |

| Common Clinical Features | Delayed development, weak muscle tone (hypotonia), seizures, low blood sugar (hypoglycemia), cardiomyopathy (weakened heart muscle). medlineplus.govmetabolicsupportuk.orghrsa.gov |

This table summarizes the key features of Malonyl-CoA Decarboxylase Deficiency, a genetic disorder underscoring the critical role of the MCD enzyme.

The study of MCD-mediated degradation of Malonyl-CoA continues to be a significant area of research. Its role as a central regulator of fuel selection in metabolically active tissues makes it an attractive target for drug discovery aimed at treating metabolic diseases and ischemic heart conditions. wikipedia.orgnih.gov

Enzymatic Regulation and Allosteric Control Mechanisms Involving Malonyl Coenzyme a

Allosteric Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl Coenzyme A

Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation. wikipedia.orgwikipedia.orgutah.edu This inhibition is a critical regulatory checkpoint, effectively linking fatty acid synthesis to fatty acid oxidation. When cellular energy is high and de novo lipogenesis is active, the resulting increase in malonyl-CoA levels prevents the newly synthesized fatty acids from immediately entering the mitochondria for oxidation. utah.educreative-enzymes.com

Biochemical Mechanism of CPT1 Inhibition by Malonyl Coenzyme A

The inhibitory action of malonyl-CoA on CPT1 is achieved through allosteric binding. utah.eduebi.ac.uk The binding site for malonyl-CoA is located on the cytosolic side of the outer mitochondrial membrane, specifically on the C-terminus of the CPT1 enzyme. researchgate.net This interaction induces a conformational change in the enzyme, which reduces its affinity for its substrate, long-chain fatty acyl-CoAs, thereby inhibiting the formation of acylcarnitine and its subsequent transport into the mitochondria. ebi.ac.uk The inhibition is concentration-dependent, meaning the degree of CPT1 suppression is directly related to the cytosolic concentration of malonyl-CoA. researchgate.net This mechanism ensures that fatty acid oxidation is suppressed when the building blocks for fatty acid synthesis are abundant.

Tissue-Specific Variations in CPT1 Sensitivity to Malonyl Coenzyme A

Mammals express three distinct isoforms of CPT1, each with a unique tissue distribution and sensitivity to malonyl-CoA inhibition. wikipedia.org These differences allow for tailored regulation of fatty acid metabolism according to the specific energy requirements of different organs. wikipedia.org

CPT1A (Liver Isoform): Predominantly found in the liver, pancreas, and kidneys, CPT1A exhibits a lower sensitivity to malonyl-CoA inhibition compared to the muscle isoform. researchgate.netuniprot.orgjmb.or.kr This allows the liver to maintain a degree of fatty acid oxidation even when lipogenesis is active. The sensitivity of CPT1A can be regulated by hormones; for instance, insulin (B600854) can increase its sensitivity to malonyl-CoA. researchgate.net

CPT1B (Muscle Isoform): The main isoform in skeletal muscle and heart, CPT1B, shows a significantly higher sensitivity to malonyl-CoA. jmb.or.krasm.org Its affinity for malonyl-CoA is 30- to 100-fold greater than that of CPT1A. asm.org This high sensitivity ensures that muscle and heart tissues, which rely heavily on fatty acid oxidation for energy, tightly control this process, ceasing oxidation when malonyl-CoA signals that fuel is plentiful. wikipedia.org

CPT1C (Brain Isoform): Primarily expressed in the brain, particularly the hypothalamus, CPT1C can bind malonyl-CoA but possesses very low catalytic activity for fatty acid transport. researchgate.net Its role is thought to be more involved in central nervous system functions like energy sensing and appetite regulation rather than peripheral fatty acid oxidation. researchgate.net

Table 1: Tissue-Specific Isoforms of CPT1 and Sensitivity to Malonyl-CoA

| Isoform | Primary Tissues | Sensitivity to Malonyl-CoA Inhibition | Key Regulatory Features |

| CPT1A | Liver, Kidney, Pancreas researchgate.net | Lower jmb.or.kr | Sensitivity can be increased by insulin. researchgate.net |

| CPT1B | Skeletal Muscle, Heart wikipedia.org | Highest (30-100x > CPT1A) asm.org | Tightly regulates fatty acid oxidation in high-energy-demand tissues. wikipedia.org |

| CPT1C | Brain (Hypothalamus) researchgate.net | Binds Malonyl-CoA, but low catalytic activity researchgate.net | Implicated in central energy sensing. researchgate.net |

Regulation of Acetyl-CoA Carboxylase Activity

Acetyl-CoA Carboxylase (ACC) is the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA, representing the committed step in fatty acid synthesis. wikipedia.org The activity of ACC is tightly controlled through both covalent modification and allosteric regulation, which in turn dictates the cellular concentration of malonyl-CoA and its subsequent effects on CPT1. wikipedia.orgcreative-enzymes.com

Phosphorylation-Dependent Inhibition by AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) functions as a cellular energy sensor. wikipedia.org When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated. creative-enzymes.com Activated AMPK phosphorylates and inhibits both major isoforms of ACC (ACC1 and ACC2) at specific serine residues (Ser79 in ACC1 and Ser212 in ACC2 for mice). creative-enzymes.comexpasy.orggoogle.com This phosphorylation leads to the inactivation of ACC, which decreases the production of malonyl-CoA. expasy.org The resulting drop in malonyl-CoA levels relieves the allosteric inhibition on CPT1, thereby promoting the uptake of fatty acids into the mitochondria and increasing fatty acid β-oxidation to replenish cellular ATP. creative-enzymes.com This pathway represents a crucial mechanism for shifting cellular metabolism from energy storage (fatty acid synthesis) to energy production (fatty acid oxidation). wikipedia.org

Allosteric Modulation by Metabolites (e.g., Cytosolic Citrate (B86180), Long-Chain Fatty Acyl-CoAs)

The activity of ACC is also subject to rapid, short-term regulation by key metabolites that signal the cell's metabolic state. wikipedia.org

Cytosolic Citrate: Citrate acts as a positive allosteric activator of ACC. wikipedia.org High levels of cytosolic citrate, which occur when the tricarboxylic acid (TCA) cycle is saturated and excess citrate is transported out of the mitochondria, signal an abundance of acetyl-CoA and energy. Citrate promotes the polymerization of ACC monomers into an active filamentous form, thereby stimulating malonyl-CoA production and fatty acid synthesis. wikipedia.org

Long-Chain Fatty Acyl-CoAs: These molecules, the end-products of fatty acid synthesis, act as negative allosteric modulators, or feedback inhibitors, of ACC. wikipedia.org When long-chain fatty acyl-CoAs accumulate, they bind to ACC and cause its depolymerization into inactive monomers, thus reducing malonyl-CoA production and halting further fatty acid synthesis. wikipedia.org

Table 2: Allosteric Regulation of Acetyl-CoA Carboxylase (ACC)

| Metabolite | Type of Regulation | Effect on ACC Activity | Metabolic Signal |

| Cytosolic Citrate | Positive Allosteric Effector | Activates (promotes polymerization) wikipedia.org | Energy and substrate abundance |

| Long-Chain Fatty Acyl-CoAs | Negative Allosteric Effector | Inhibits (causes depolymerization) wikipedia.org | End-product feedback |

Malonyl Coenzyme A Methyltransferase Activity and Formation of Methylmalonyl Coenzyme A

While the primary metabolic fate of malonyl-CoA in mammals relates to fatty acid synthesis and CPT1 regulation, specific enzymes can modify it. The direct conversion of malonyl-CoA to methylmalonyl-CoA via a dedicated methyltransferase is not a primary metabolic route in mammalian energy regulation. The major pathways for methylmalonyl-CoA synthesis involve the carboxylation of propionyl-CoA or conversion from succinyl-CoA. google.com

However, an enzyme named Malonyl-CoA O-methyltransferase (EC 2.1.1.197), also known as BioC, has been identified. wikipedia.orgexpasy.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a malonyl-thioester. expasy.org Research indicates this enzyme is primarily involved in the early stages of biotin (B1667282) biosynthesis in Gram-negative bacteria like E. coli. wikipedia.org Its preferred substrate is malonyl-[acyl-carrier protein] (malonyl-ACP). creative-enzymes.com While the enzyme can utilize malonyl-CoA as a substrate, its catalytic activity is significantly higher with malonyl-ACP, suggesting its main role is within the context of the biotin synthesis pathway rather than general cellular metabolism involving free malonyl-CoA. creative-enzymes.com

Cellular and Subcellular Roles of Malonyl Coenzyme a in Metabolic Processes

Integration in De Novo Fatty Acid Biosynthesis and Chain Elongation

Malonyl-CoA is the fundamental two-carbon donor for the synthesis of new fatty acids, a process known as de novo fatty acid biosynthesis. byjus.com This process primarily occurs in the cytosol of various tissues, including the liver, adipose tissue, and mammary glands. byjus.com The synthesis is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). byjus.comaocs.org This step is considered the first committed and rate-limiting step in fatty acid synthesis. byjus.comaocs.org

The newly formed malonyl-CoA is then utilized by the fatty acid synthase (FAS) enzyme complex. byjus.com Specifically, the malonyl group is transferred from CoA to the acyl carrier protein (ACP), forming malonyl-ACP. wikipedia.orgtaylorandfrancis.com This malonyl-ACP molecule then serves as the elongating unit. In the first round of synthesis, malonyl-ACP condenses with an acetyl-ACP (the priming molecule), releasing a molecule of carbon dioxide. wikipedia.orgjackwestin.com This condensation reaction extends the acyl chain by two carbons. quora.com The resulting four-carbon chain undergoes a series of reduction, dehydration, and another reduction, ultimately forming a saturated acyl-ACP. quora.com This cycle repeats, with each cycle adding a two-carbon unit from malonyl-ACP, until a fatty acid of a specific chain length, typically palmitate (a 16-carbon fatty acid), is synthesized. jackwestin.com

Beyond the initial synthesis of palmitate, malonyl-CoA is also essential for the elongation of existing fatty acid chains to produce very-long-chain fatty acids. This process occurs in the endoplasmic reticulum and mitochondria and involves a set of enzymes distinct from the FAS complex. libretexts.org However, the fundamental mechanism remains the same, with malonyl-CoA providing the two-carbon units for chain extension. libretexts.org

Table 1: Key Enzymes and Substrates in De Novo Fatty Acid Biosynthesis

| Enzyme/Complex | Substrate(s) | Product(s) | Cellular Location |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA, ADP, Pi | Cytosol |

| Fatty Acid Synthase (FAS) Complex | Acetyl-CoA (primer), Malonyl-CoA (extender), NADPH | Palmitate, CO₂, NADP⁺, H₂O | Cytosol |

| Malonyl-CoA:ACP Transacylase (MAT) | Malonyl-CoA, ACP | Malonyl-ACP, CoA | Cytosol |

| β-Ketoacyl-ACP Synthase (KAS) | Acetyl-ACP, Malonyl-ACP | Acetoacetyl-ACP, CO₂, ACP | Cytosol |

| Elongases | Acyl-CoA, Malonyl-CoA, NADPH | Elongated Acyl-CoA, CO₂, NADP⁺, H₂O | Endoplasmic Reticulum, Mitochondria |

Orchestration of Mitochondrial Fatty Acid Oxidation Flux

Malonyl-CoA plays a crucial regulatory role in the breakdown of fatty acids, a process known as β-oxidation, which occurs within the mitochondria. researchgate.net It acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. researchgate.netnih.gov CPT1 is responsible for the transport of long-chain fatty acyl-CoAs from the cytosol into the mitochondrial matrix, a critical step for their subsequent oxidation. researchgate.net

By inhibiting CPT1, malonyl-CoA effectively prevents fatty acids from entering the mitochondria, thereby downregulating fatty acid oxidation. wikipedia.orgresearchgate.net This reciprocal regulation ensures that when the cell is in a state of active fatty acid synthesis (indicated by high levels of malonyl-CoA), the newly synthesized fatty acids are not simultaneously broken down. nih.gov This prevents a futile cycle of synthesis and degradation, ensuring metabolic efficiency. The concentration of malonyl-CoA in the cytosol is therefore a key determinant of the rate of fatty acid oxidation. nih.gov

The regulatory role of malonyl-CoA extends to the broader context of cellular fuel selection, particularly the balance between carbohydrate and fat utilization. nih.gov When glucose levels are high, such as after a carbohydrate-rich meal, the resulting increase in cytosolic acetyl-CoA leads to elevated production of malonyl-CoA. nih.gov This rise in malonyl-CoA inhibits CPT1, thereby suppressing fatty acid oxidation. aatbio.com This metabolic switch directs the cell to preferentially use glucose as its primary energy source while promoting the storage of excess energy as fat.

Conversely, during periods of fasting or increased energy demand, such as exercise, cellular energy levels drop, leading to a decrease in malonyl-CoA concentration. taylorandfrancis.com This decline is mediated by the activation of AMP-activated protein kinase (AMPK), which phosphorylates and inhibits acetyl-CoA carboxylase, reducing malonyl-CoA synthesis. nih.gov The lower levels of malonyl-CoA relieve the inhibition of CPT1, allowing for an increased rate of fatty acid oxidation to meet the cell's energy needs. nih.gov This interplay demonstrates how malonyl-CoA acts as a central signaling molecule that integrates glucose and fatty acid metabolism to adapt to the cell's energetic status.

Involvement in Polyketide Biosynthesis Pathways

Malonyl-CoA serves as the primary building block for the biosynthesis of polyketides, a large and diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. wikipedia.org The synthesis of polyketides is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs).

Similar to fatty acid synthesis, PKSs utilize malonyl-CoA as the extender unit. The process typically starts with a primer unit, often acetyl-CoA or another acyl-CoA, which is sequentially condensed with multiple malonyl-CoA-derived units. With each condensation, a molecule of carbon dioxide is released, and the polyketide chain is extended by two carbons. The iterative nature of this process allows for the generation of a vast array of complex polyketide structures.

Regulatory Functions in Energy Homeostasis Signaling, Particularly Hypothalamic Mechanisms

An increase in hypothalamic malonyl-CoA levels, which can be triggered by elevated glucose and insulin (B600854), is associated with a decrease in food intake. This anorexigenic effect is believed to be mediated by the inhibition of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent stimulators of appetite, and the stimulation of pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which promote satiety. Conversely, a decrease in hypothalamic malonyl-CoA levels is associated with an increase in appetite.

Contribution to Protein Post-Translational Modifications, Including Lysine (B10760008) Malonylation

Recent research has identified a novel role for malonyl-CoA as a donor for a post-translational modification known as lysine malonylation. In this modification, a malonyl group is covalently attached to the epsilon-amino group of a lysine residue on a protein. This modification can alter the protein's structure, function, and localization.

Lysine malonylation has been observed on a wide range of proteins involved in various cellular processes, including metabolism, gene expression, and signal transduction. The addition of the negatively charged malonyl group can significantly impact the protein's electrostatic properties and may influence protein-protein interactions or enzymatic activity. The extent to which this modification is regulated and its precise physiological consequences are areas of active investigation.

Other Biosynthetic Contributions (e.g., Sphingolipids, Cuticular Waxes, Flavonoids, Phenylpropanoids)

The role of malonyl-CoA as a two-carbon extender unit is not limited to fatty acids and polyketides. It also contributes to the biosynthesis of several other important classes of molecules.

Sphingolipids: In the biosynthesis of sphingolipids, which are essential components of cell membranes, malonyl-CoA is involved in the elongation of the fatty acyl chain of ceramide, a central intermediate in sphingolipid metabolism.

Cuticular Waxes: In plants, malonyl-CoA is a precursor for the synthesis of very-long-chain fatty acids that are components of cuticular waxes. These waxes form a protective layer on the surface of leaves and stems, preventing water loss and protecting against environmental stresses.

Flavonoids and Phenylpropanoids: In plant secondary metabolism, malonyl-CoA serves as an extender unit in the biosynthesis of flavonoids and phenylpropanoids. These compounds have diverse functions, including pigmentation, UV protection, and defense against pathogens.

Advanced Methodologies for Malonyl Coenzyme a Research and Analysis

Analytical Quantification Techniques for Malonyl Coenzyme A in Biological Matrices

Accurate measurement of malonyl-CoA concentrations in tissues and cells is fundamental to understanding its regulatory roles. The low abundance and inherent instability of this thioester present analytical challenges, necessitating highly sensitive and specific methods. elsevierpure.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the quantification of malonyl-CoA in biological extracts. This method offers high sensitivity and specificity, allowing for the simultaneous measurement of malonyl-CoA and other short-chain acyl-CoAs. isc.ac The general workflow involves extraction of metabolites from tissue or cell samples, often using acids like trichloroacetic acid, followed by separation using reversed-phase HPLC with ion-pairing agents to improve retention of the polar acyl-CoA molecules. researchgate.net Detection is achieved via electrospray ionization (ESI) mass spectrometry, typically in positive ion mode, using multiple reaction monitoring (MRM) for precise quantification. nih.gov In MRM, specific precursor-to-product ion transitions for malonyl-CoA and a stable-isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA) are monitored, ensuring accurate and reliable measurement by correcting for matrix effects and variations in extraction recovery. researchgate.net

Methodological refinements have focused on improving sample stability, with studies showing that using glass instead of plastic sample vials can decrease signal loss. elsevierpure.comacs.org The lower limit of quantification (LLOQ) for malonyl-CoA using these methods can be as low as 0.225 pmol. researchgate.net

| Parameter | Description | Common Approach/Value | Reference |

|---|---|---|---|

| Sample Preparation | Extraction of acyl-CoAs from biological tissue. | Acid extraction (e.g., 10% trichloroacetic acid). | researchgate.net |

| Chromatography | Separation of malonyl-CoA from other metabolites. | Ion-pairing reversed-phase HPLC. | isc.ac |

| Ionization | Ionization of the separated molecules for MS analysis. | Positive electrospray ionization (ESI+). | nih.gov |

| Detection Mode | Specific and sensitive detection for quantification. | Multiple Reaction Monitoring (MRM). | nih.gov |

| Internal Standard | Used for accurate quantification by correcting for sample loss and matrix effects. | Stable isotope-labeled malonyl-CoA (e.g., [¹³C₃]malonyl-CoA). | researchgate.net |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | ~0.225 pmol. | researchgate.net |

Spectrophotometric and fluorimetric assays provide alternative methods for quantifying the activity of enzymes that produce or consume malonyl-CoA, such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD). These assays are typically coupled enzymatic reactions where the change in malonyl-CoA concentration is linked to a change in absorbance or fluorescence. researchgate.netpaulogentil.com

For instance, ACC activity can be measured using a continuous spectrophotometric assay that couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of the product, malonyl-CoA. researchgate.net This reaction is catalyzed by a recombinant malonyl-CoA reductase, and the enzymatic activity is determined by monitoring the decrease in NADPH concentration via its absorbance at 340 nm or 365 nm. researchgate.net While traditional methods often relied on the incorporation of radiolabeled bicarbonate into malonyl-CoA, this coupled assay avoids the use of radioactive materials and is suitable for high-throughput screening. researchgate.net

Similarly, a fluorimetric assay for MCD activity involves a series of coupled reactions. The acetyl-CoA produced from malonyl-CoA decarboxylation is reacted with oxaloacetate by citrate (B86180) synthase to form citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that reduces NAD⁺ to NADH. The resulting increase in NADH fluorescence (excitation ~341 nm, emission ~455 nm) is measured to determine the rate of the reaction. paulogentil.com These assays are valuable for screening enzyme inhibitors and studying enzyme kinetics, though they may be less specific than MS-based methods and can be affected by interfering substances in crude biological extracts. mdpi.comsdu.dk

Genetically Encoded Biosensors and Reporters for Real-Time Monitoring

While analytical techniques excel at providing a snapshot of metabolite levels in cell populations, they cannot capture the dynamic changes occurring within individual living cells. Genetically encoded biosensors have emerged as powerful tools to overcome this limitation, enabling real-time monitoring of intracellular malonyl-CoA dynamics. nih.govconsensus.app

To visualize malonyl-CoA dynamics in single cells, fluorescent protein-based biosensors have been developed. acs.org One such biosensor, named Malibu (malonyl-CoA intracellular biosensor to understand dynamics), is a single-fluorophore, excitation-ratiometric sensor. nih.gov It is engineered by fusing a malonyl-CoA binding bacterial transcription factor, FapR, with a circularly permutated enhanced green fluorescent protein (cpEGFP). acs.org The binding of malonyl-CoA to the FapR domain induces a conformational change that alters the fluorescent properties of cpEGFP, leading to a ratiometric change in fluorescence upon excitation at two different wavelengths. nih.gov

This biosensor has been used to monitor real-time changes in malonyl-CoA levels in both bacteria (E. coli) and mammalian cells (HeLa cells). biorxiv.org For example, treatment of cells with inhibitors of fatty acid biosynthesis, such as cerulenin (B1668410) or orlistat, which block the consumption of malonyl-CoA, resulted in a time- and dose-dependent increase in the biosensor's fluorescent signal, reflecting an accumulation of intracellular malonyl-CoA. nih.govbiorxiv.org Malibu provides an unparalleled view into fatty acid biosynthesis at the single-cell level. acs.org

Transcriptional factor-based biosensors are designed to report intracellular malonyl-CoA concentrations by producing an easily measurable output, such as a fluorescent protein. whiterose.ac.uk These systems are typically based on the malonyl-CoA-responsive transcriptional repressor FapR from Bacillus subtilis. nih.gov In its natural context, FapR binds to a specific DNA operator sequence (FapO), repressing the transcription of genes involved in fatty acid synthesis. nih.gov When malonyl-CoA binds to FapR, it causes a conformational change that releases FapR from the DNA, allowing transcription to proceed. nih.gov

Researchers have repurposed this system for use in various organisms, including E. coli and Saccharomyces cerevisiae. whiterose.ac.ukacs.orgnih.gov In a common design, the FapR protein and a reporter gene (e.g., Green Fluorescent Protein, GFP) placed under the control of the FapO operator sequence are introduced into the host cell. nih.gov An increase in the intracellular pool of malonyl-CoA leads to the derepression of the FapO promoter and subsequent production of GFP. The resulting fluorescence intensity serves as a proxy for the malonyl-CoA concentration. nih.gov

These biosensors are invaluable for:

Metabolic Engineering: By linking malonyl-CoA levels to a fluorescent output, these sensors enable high-throughput screening of mutant libraries to identify enzymes or strains with improved production of malonyl-CoA-derived compounds like fatty acids and polyketides. whiterose.ac.uknih.gov

Dynamic Metabolic Control: The biosensors can be integrated into synthetic genetic circuits to dynamically regulate metabolic pathways. acs.org For example, an accumulation of the intermediate malonyl-CoA can trigger the expression of enzymes in a downstream pathway, thereby balancing metabolic flux and improving the efficiency of a desired bioproduction process. acs.orgnih.gov

Investigating Metabolic Pathways: The sensors can be used to analyze the efficiency of different biosynthetic routes for producing malonyl-CoA. frontiersin.org

| Application | Principle | Example | Reference |

|---|---|---|---|

| High-Throughput Screening | Fluorescence-activated cell sorting (FACS) is used to screen libraries of cells, selecting for high-fluorescence variants that correlate with high malonyl-CoA levels. | Screening for improved acetyl-CoA carboxylase (ACC) activity. | nih.govnih.gov |

| Metabolic Flux Analysis | The biosensor output provides a real-time readout of the metabolic flux through the malonyl-CoA node. | Monitoring malonyl-CoA levels produced by alternative enzymatic pathways. | frontiersin.org |

| Dynamic Pathway Regulation | The sensor controls the expression of pathway enzymes in response to malonyl-CoA levels, creating a feedback loop to balance metabolism. | Increasing 3-hydroxypropionic acid (3-HP) production in yeast by controlling expression of a heterologous pathway. | acs.orgnih.gov |

Experimental Modulation of Malonyl Coenzyme A Levels in Research Models

To investigate the precise roles of malonyl-CoA in cellular processes, researchers employ various strategies to experimentally increase or decrease its intracellular concentration.

One effective method to increase malonyl-CoA levels is through the inhibition or genetic knockout of malonyl-CoA decarboxylase (MCD), the enzyme responsible for degrading malonyl-CoA to acetyl-CoA. oup.com Pharmacological inhibition of MCD with potent inhibitors has been shown to cause a significant increase in malonyl-CoA levels in perfused rat hearts. oup.com Similarly, using CRISPR/Cas9 technology to create a knockout of the Mlycd gene in cardiac cells prevents the degradation of malonyl-CoA, leading to its accumulation. nih.gov

Another strategy involves inhibiting downstream enzymes that consume malonyl-CoA, such as fatty acid synthase (FAS). oup.com Treatment with FAS inhibitors blocks the conversion of malonyl-CoA into fatty acids, causing the substrate to accumulate. oup.com

Conversely, decreasing malonyl-CoA levels can be achieved by activating AMP-activated protein kinase (AMPK). AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme that synthesizes malonyl-CoA, thereby reducing its production. oup.com

Furthermore, metabolic engineering approaches can be used to modulate malonyl-CoA pools for biotechnological applications. For example, disrupting the native biosynthetic pathway in E. coli and introducing an orthogonal pathway that converts supplemented malonate into malonyl-CoA allows for controllable and substantial increases in its intracellular concentration, enhancing the production of polyketides. researchgate.net These methods of controlled modulation are crucial for elucidating the function of malonyl-CoA as a key metabolic regulator and signaling molecule. nih.gov

Application of Malonyl Coenzyme A Decarboxylase (MCD) Inhibitors and Acetyl-CoA Carboxylase (ACC) Modulators

Pharmacological agents that target Malonyl-CoA Decarboxylase (MCD) and Acetyl-CoA Carboxylase (ACC) are invaluable tools for investigating the metabolic functions of malonyl-CoA. By inhibiting its degradation or modulating its synthesis, researchers can study the downstream effects of altered malonyl-CoA levels.

Malonyl-CoA Decarboxylase (MCD) Inhibitors

MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA and CO2, and its inhibition leads to an increase in intracellular malonyl-CoA concentrations. scbt.com This elevation in malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the mitochondrial uptake of long-chain fatty acids. ahajournals.org Consequently, MCD inhibitors effectively shift cellular energy metabolism from fatty acid oxidation towards glucose oxidation. ahajournals.orgahajournals.org

This mechanism has been extensively studied in the context of ischemic heart disease. Research using novel, potent MCD inhibitors in various models has demonstrated significant cardioprotective effects. In ex vivo perfused rat hearts, MCD inhibitors were shown to increase malonyl-CoA levels, which led to a marked decrease in fatty acid oxidation and a corresponding increase in glucose oxidation rates. ahajournals.orgoup.com This metabolic switch is beneficial during and after an ischemic event, as it improves cardiac efficiency and function. ahajournals.orgahajournals.orgnih.gov Studies in larger animal models, such as pigs with demand-induced ischemia, have confirmed these findings, showing that MCD inhibition improves cardiac work and reduces the production of lactate (B86563), a byproduct of anaerobic glucose metabolism. ahajournals.orgahajournals.org The development of orally available MCD inhibitors has further underscored their potential as research tools and therapeutic agents for ischemic heart disease. acs.org

| Inhibitor | Model System | Key Research Findings | Reference |

|---|---|---|---|

| CBM-300864 | Isolated working rat hearts | Increased intracellular malonyl-CoA levels; decreased palmitate oxidation; increased glucose oxidation rates. | ahajournals.org |

| Unnamed MCD Inhibitor | In vivo pig model of demand-induced ischemia | Increased glucose oxidation rates; reduced lactate production; significant increase in cardiac work. | ahajournals.org |

| Isoxazoline-based inhibitor (Compound 5) | Isolated working rat hearts; in vivo rat global ischemia-reperfusion model | Potent MCD inhibitory activity; increased glucose oxidation rates; improved cardiac efficiency and function post-ischemia. | acs.org |

| CBM-3001106 | C2C12 myotubes | Decreased fatty acid oxidation rates; observed a novel effect on reducing overall protein acetylation. | diabetesjournals.org |

Acetyl-CoA Carboxylase (ACC) Modulators

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis. nih.govfrontiersin.org Mammals have two main isoforms: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. frontiersin.orgnih.gov Modulators of ACC, particularly inhibitors, are critical for studying the distinct roles of these isoforms and the regulation of lipid metabolism. nih.gov

By inhibiting ACC, researchers can decrease the production of malonyl-CoA. This leads to reduced fatty acid synthesis (via ACC1 inhibition) and increased fatty acid oxidation (via ACC2 inhibition, which relieves the suppression of CPT1). nih.govnih.gov The use of ACC inhibitors has been instrumental in exploring metabolic diseases like obesity and diabetes. nih.gov For example, pharmacological inhibition of ACC activity has been shown to improve fatty acid metabolism and glucose homeostasis in animal models of metabolic dysregulation. nih.gov Cellular metabolites such as citrate can act as positive allosteric modulators, stimulating ACC activity, while long-chain fatty acids act as negative modulators. youtube.com Studying these interactions helps elucidate the complex feedback mechanisms that control cellular energy balance. youtube.comresearchgate.net

Genetic Manipulation and Overexpression/Knockdown Strategies for Malonyl Coenzyme A Pathway Enzymes

In addition to pharmacological tools, genetic manipulation of enzymes in the malonyl-CoA pathway provides a powerful approach to investigate its function. Techniques such as gene overexpression, knockout, and knockdown allow for highly specific and often long-term alterations in enzyme activity.

Overexpression Strategies

Overexpression of key enzymes is a common metabolic engineering strategy to increase the intracellular pool of malonyl-CoA, which can then be channeled toward the production of various valuable compounds. asm.orgnih.gov Overexpression of ACC, the enzyme responsible for malonyl-CoA synthesis, has been successfully used in microorganisms like Escherichia coli and Saccharomyces cerevisiae to boost the production of malonyl-CoA-derived products, including fatty acids, 3-hydroxypropionic acid (3-HP), and flavonoids. asm.orgnih.govnih.gov For instance, engineering S. cerevisiae by overexpressing a mutant form of Acc1p (the yeast ACC enzyme) that is less susceptible to negative regulation resulted in increased production of fatty acid ethyl esters and 3-HP. asm.orgnih.gov

In mammalian cells, overexpressing MCD has been used as a research tool to intentionally decrease malonyl-CoA levels to study the resulting metabolic consequences. In one study, overexpression of a modified human MCD in insulin-secreting cells completely blocked the glucose-induced rise in malonyl-CoA, allowing researchers to test the hypothesis that malonyl-CoA is a key signaling molecule in glucose-stimulated insulin (B600854) secretion. nih.gov

Gene Knockout and Knockdown Strategies

Conversely, reducing or eliminating the expression of specific enzymes through gene knockout or knockdown provides critical insights into their physiological roles.

MCD Knockout/Knockdown: The generation of MCD-deficient (Mcd−/−) mice has been pivotal in confirming the findings from pharmacological inhibitor studies. ahajournals.org These mice exhibit chronically elevated malonyl-CoA levels in tissues like muscle and liver, leading to decreased whole-body fatty acid oxidation. diabetesjournals.org Mcd−/− mice have been shown to be protected from ischemic heart injury, reinforcing the cardioprotective role of increased malonyl-CoA and the subsequent shift to glucose oxidation. ahajournals.orgoup.com Furthermore, CRISPR/Cas9-mediated knockout of the MCD gene (Mlycd) in cardiac cells was shown to mitigate the growth-inhibitory effects of certain toxins by preserving mitochondrial function, suggesting a cytoprotective role for malonyl-CoA accumulation. mdpi.com

siRNA-Mediated Knockdown: RNA interference (siRNA) offers a transient and specific method to reduce gene expression. Silencing MCD using siRNA in goat intramuscular preadipocytes led to increased intracellular malonyl-CoA levels and enhanced lipid accumulation. nih.gov In cultured human skeletal muscle cells, siRNA-mediated knockdown of MCD was used to demonstrate its direct role in regulating the balance between lipid and glucose metabolism. researchgate.netnih.gov Similarly, knockdown of ACC has been used to study its role in lipogenesis and inflammation in macrophages. nih.gov These cell-based studies allow for detailed mechanistic investigations in a controlled environment.

| Target Enzyme | Genetic Method | Model System | Primary Research Outcome | Reference |

|---|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC1) | Overexpression of mutant form | Saccharomyces cerevisiae (yeast) | Increased production of malonyl-CoA-derived products (fatty acid ethyl esters, 3-HP). | asm.orgnih.gov |

| Malonyl-CoA Decarboxylase (MCD) | Gene Knockout (Mcd-/-) | Mouse | Increased cardiac malonyl-CoA, protection from ischemic injury, improved longevity despite lipid accumulation. | ahajournals.orgdiabetesjournals.org |

| Malonyl-CoA Decarboxylase (MCD) | siRNA Knockdown | Goat intramuscular preadipocytes | Increased intracellular malonyl-CoA levels and TAG content; increased lipid deposition. | nih.gov |

| Malonyl-CoA Decarboxylase (MCD) | siRNA Knockdown | Human skeletal muscle myotubes | Increased malonyl-CoA levels; demonstrated MCD's role in regulating lipid and glucose metabolism. | researchgate.net |

| Malonyl-CoA Decarboxylase (MCD) | CRISPR/Cas9 Knockout | AC16 human cardiac cells | Alleviated toxin-induced cell growth inhibition and restored mitochondrial function. | mdpi.com |

Computational and Systems Biology Approaches in Malonyl Coenzyme a Studies

Kinetic Modeling of Malonyl Coenzyme A Metabolic Networks and Fluxes

Kinetic modeling provides a dynamic understanding of metabolic pathways by describing the temporal behavior of metabolite concentrations and reaction rates through a system of differential equations. nih.govresearchgate.net Unlike steady-state models, kinetic models can capture the system's response to perturbations over time. However, their development is often challenged by the need for detailed information on enzyme-kinetic rate laws and their specific parameter values, which can be difficult to obtain experimentally. nih.govresearchgate.net

In the context of malonyl-CoA, kinetic models can simulate the flow of carbon through central metabolism into pathways like fatty acid biosynthesis and the production of valuable secondary metabolites. These models incorporate the kinetics of key enzymes such as acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA. By representing the concentrations of metabolites and the rates of enzymatic reactions, these models can identify dynamic bottlenecks and predict how changes in enzyme levels or substrate availability will affect malonyl-CoA pools and the flux towards a desired product. researchgate.net

To overcome the limitations of incomplete kinetic data, approaches like structural kinetic modeling have been proposed. nih.gov This method allows for the analysis of a system's dynamic capabilities without requiring explicit knowledge of the rate equations' functional forms. nih.gov Such models can be used as a precursor to more detailed kinetic modeling to identify the most critical reaction steps and parameters within the malonyl-CoA metabolic network, thereby guiding experimental efforts for pathway optimization. nih.gov

Flux Balance Analysis (FBA) and Genome-Scale Metabolic Models for Pathway Prediction

Flux Balance Analysis (FBA) is a widely used computational method that analyzes the flow of metabolites through a biochemical network at a steady state. nih.govwikipedia.org It utilizes genome-scale metabolic models (GEMs), which are comprehensive reconstructions of all known metabolic reactions in an organism, derived from its genomic and biochemical data. nih.govplos.org FBA predicts the distribution of metabolic fluxes by optimizing a specific cellular objective, most commonly the maximization of biomass production. plos.orgmedium.com

FBA has been instrumental in predicting metabolic states and identifying engineering targets to enhance the availability of malonyl-CoA. For instance, in Escherichia coli, GEMs are used to simulate how carbon is partitioned between growth, energy production, and the synthesis of precursors like acetyl-CoA and malonyl-CoA. psu.edunih.gov A significant challenge in using standard FBA for secondary metabolite production is that the optimization for biomass often predicts zero flux towards non-growth-associated products. plos.org To address this, modeling techniques are adapted, for example, by including the secondary metabolite in the biomass formation reaction to ensure its production is also optimized. plos.org

Studies have successfully used FBA to predict genetic modifications that channel more carbon toward malonyl-CoA. By simulating the effects of gene deletions, researchers can identify reactions that compete with the malonyl-CoA synthesis pathway. For example, deleting genes in the TCA cycle can redirect carbon flux, leading to increased intracellular malonyl-CoA levels. nih.gov The table below summarizes findings from a study that used an in silico model to predict genotypes with elevated malonyl-CoA, which were then validated experimentally. researchgate.net

| Strain | Relevant Genotype | Predicted Effect on Malonyl-CoA Pathway | Experimentally Measured Malonyl-CoA Concentration (nmol/g DCW) |

| BL21Star | Wild-type control | Baseline flux | ~60 |

| Z24M | ΔsdhA ΔcitE | Reduced flux through TCA cycle, increasing acetyl-CoA pool for malonyl-CoA synthesis | ~160 |

| Z40M | ΔsdhA ΔadhE ΔcitE ΔbrnQ | Further reduction of competing pathways | ~180 |

| Concentrations measured 3 hours post-induction. Data sourced from Fowler et al., 2009. nih.govresearchgate.net |

These results demonstrate the predictive power of FBA and GEMs in identifying non-obvious genetic targets for improving the synthesis of key metabolic precursors like malonyl-CoA. nih.gov

In Silico Design and Optimization of Malonyl Coenzyme A-Related Metabolic Pathways

In silico design tools build upon FBA and GEMs to systematically identify optimal metabolic engineering strategies for overproducing specific compounds. These computational algorithms explore the vast landscape of possible genetic modifications (gene knockouts, upregulations, and downregulations) to find minimal sets of interventions that maximize the flux towards a target molecule like malonyl-CoA. psu.edu

One such methodology, OptForce, was used to predict a minimal set of genetic interventions in E. coli to guarantee a specified yield of malonyl-CoA. psu.edu The algorithm identified targets both within and outside the central malonyl-CoA pathway. The predictions suggested the knockout of genes in the TCA cycle (fumC, sucC) to conserve carbon and the overexpression of key enzymes to push flux towards malonyl-CoA, including acetyl-CoA carboxylase (ACC) and enzymes in the glycolytic pathway (PGK, GAPD, PDH). psu.edu

The implementation of these in silico-guided designs led to significant increases in intracellular malonyl-CoA and the production of derived compounds. The table below outlines the computational predictions and experimental outcomes.

| Computational Strategy | Predicted Genetic Interventions | Predicted Outcome | Experimental Result |

| OptForce Methodology | Knockouts: fumC, sucCOverexpressions: accABCD, pdh, pgk, gapA | Guaranteed high yield of malonyl-CoA | 4-fold increase in intracellular malonyl-CoA levels. psu.edu |

| OptForce Methodology | Implementation of the above strain modifications in a naringenin (B18129) production pathway. | High-yield naringenin production. | Production of 474 mg/L of naringenin. psu.edu |

Another computational approach, the Cipher of Evolutionary Design (CiED), uses an evolutionary search algorithm coupled with a stoichiometric network model to identify genotypes with optimal phenotypes for producing target molecules. researchgate.net This method successfully predicted improved E. coli genotypes that more effectively channeled carbon flux toward malonyl-CoA, resulting in a more than 6-fold increase in the specific production of the flavonoid naringenin. researchgate.net These examples highlight the power of in silico design in accelerating the development of microbial cell factories for producing valuable chemicals derived from malonyl-CoA. psu.eduresearchgate.net

Applications of Malonyl Coenzyme a Research in Metabolic Engineering

Strategies for Enhanced Malonyl Coenzyme A Supply in Microbial Cell Factories

The intracellular concentration of malonyl-CoA is typically low and tightly regulated, presenting a significant bottleneck in the production of malonyl-CoA-derived compounds. nih.govresearchgate.netnih.govresearchgate.net To overcome this limitation, metabolic engineers have developed several strategies to increase its supply in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. nih.govresearchgate.netnih.govresearchgate.net

A primary approach involves increasing the availability of its direct precursor, acetyl-CoA. nih.govresearchgate.netnih.gov This can be achieved by engineering the central carbon metabolism to channel more carbon towards acetyl-CoA synthesis and reduce its consumption by competing pathways. nih.govasm.org For instance, overexpression of enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK), has been shown to increase the carbon flux towards malonyl-CoA. nih.gov

Another key strategy focuses on enhancing the activity of acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA. nih.govresearchgate.netnih.gov This is often accomplished by overexpressing native or heterologous ACC genes. nih.govresearchgate.net For example, introducing the ACC from Corynebacterium glutamicum into E. coli resulted in a significant increase in malonyl-CoA levels. researchgate.net Furthermore, researchers have explored mining for novel ACC families with higher catalytic activities. biorxiv.orgnih.gov A comprehensive phylogenomic and experimental analysis identified previously unnoticed ACC families from Salmonella enterica that exhibited superior activity. nih.gov Modifying the ACC enzyme itself to abolish post-translational regulation, such as phosphorylation, has also proven effective in increasing its activity. asm.org

Downregulating competing pathways that consume malonyl-CoA is another crucial tactic. The primary competing pathway is fatty acid synthesis (FAS). nih.govresearchgate.net Inhibition of FAS, either through chemical inhibitors like cerulenin (B1668410) or genetic modifications, can redirect the malonyl-CoA pool towards the desired product. nih.govmdpi.com Techniques like antisense RNA, small regulatory RNAs, and CRISPR interference (CRISPRi) have been successfully used to downregulate genes involved in fatty acid synthesis, thereby improving the production of malonyl-CoA-dependent compounds. nih.gov

Researchers have also explored alternative, non-canonical pathways for malonyl-CoA production. One such artificial route, termed the non-carboxylative malonyl-CoA (NCM) pathway, bypasses the traditional acetyl-CoA carboxylation step, avoiding associated carbon loss and ATP consumption. springernature.com Another novel pathway involves the enzyme oxaloacetate dehydrogenase (OADH), which can synthesize malonyl-CoA from oxaloacetate, offering a thermodynamically favorable alternative to the ACC-catalyzed reaction. biorxiv.org

Table 1: Strategies for Enhancing Malonyl-CoA Supply

| Strategy | Description | Key Genes/Enzymes | Organism(s) |

|---|---|---|---|

| Increase Acetyl-CoA Supply | Redirecting central carbon metabolism to increase the pool of the direct precursor. | aceEF, lpd, GAPDH, PGK |

E. coli |

| Enhance ACC Activity | Overexpressing or engineering the key enzyme for malonyl-CoA synthesis. | ACC (native and heterologous) | E. coli, S. cerevisiae, C. glutamicum |

| Downregulate Competing Pathways | Inhibiting fatty acid synthesis to free up the malonyl-CoA pool. | fabI |

E. coli |

| Alternative Production Pathways | Utilizing non-canonical routes for malonyl-CoA synthesis. | OADH, NCM pathway enzymes | E. coli, S. avermitilis |

Production of Malonyl Coenzyme A-Derived High-Value Chemicals and Natural Products

The increased availability of malonyl-CoA through metabolic engineering has enabled the efficient microbial production of a wide range of valuable chemicals and natural products. nih.govresearchgate.net These compounds have diverse applications in pharmaceuticals, biofuels, and as platform chemicals. nih.govasm.org

Polyketides are a large and structurally diverse class of secondary metabolites with numerous clinical applications, including antibiotics (e.g., erythromycin), anticancer drugs, and immunosuppressants. nih.gov Malonyl-CoA serves as the fundamental building block for polyketide synthesis. nih.govresearchgate.netnih.gov By enhancing the malonyl-CoA supply, researchers have successfully increased the production of various polyketides in microbial hosts. For example, increased malonyl-CoA levels have led to higher titers of the polyketide naringenin (B18129). nih.gov

Fatty acid-derived compounds represent another major class of products synthesized from malonyl-CoA. These include free fatty acids, fatty alcohols, and fatty acid ethyl esters (FAEEs), which are promising second-generation biofuels. nih.govfrontiersin.org Metabolic engineering strategies focused on boosting malonyl-CoA have been instrumental in improving the yields of these biofuels. asm.org For instance, engineering yeast with a more efficient ACCase led to enhanced production of FAEEs. asm.org

Flavonoids, stilbenes, and other phenylpropanoids are plant-derived natural products with various health-promoting properties. biorxiv.orgspringernature.com Their biosynthesis also relies on malonyl-CoA as a key precursor. biorxiv.orgspringernature.com Engineered microbes with an enhanced malonyl-CoA supply have been used to produce compounds like resveratrol (B1683913) and naringenin. nih.govasm.org

Other valuable chemicals derived from malonyl-CoA include 3-hydroxypropionic acid (3-HP), a significant platform chemical. asm.orgacs.org Engineering strategies that increase the flux towards malonyl-CoA have been successfully applied to improve 3-HP production in both S. cerevisiae and C. glutamicum. asm.orgmdpi.com

Table 2: Examples of Malonyl-CoA-Derived Products

| Product Class | Examples | Application |

|---|---|---|

| Polyketides | Erythromycin, Naringenin, Resveratrol | Antibiotics, Pharmaceuticals, Nutraceuticals |

| Fatty Acid Derivatives | Fatty Acid Ethyl Esters (FAEEs), Fatty Alcohols | Biofuels |

| Platform Chemicals | 3-Hydroxypropionic Acid (3-HP) | Building block for various chemicals |

Balancing Malonyl Coenzyme A Flux with Core Cellular Metabolism for Optimal Bioproduction

A key challenge is managing the trade-off between directing carbon flux towards the desired product and maintaining essential cellular functions that also rely on central metabolites like acetyl-CoA and malonyl-CoA. biorxiv.orgresearchgate.net For example, while fatty acid synthesis competes with the production of many malonyl-CoA-derived compounds, completely abolishing it can be detrimental to the cell, as fatty acids are essential for membrane biosynthesis. mdpi.com

To address this, researchers are developing dynamic regulation strategies that allow for temporal control of metabolic pathways. nih.govacs.orgresearchgate.net These systems can, for example, downregulate competing pathways only during the production phase, after sufficient cell growth has occurred. duke.edu Dynamic metabolic control has been used to reduce the activity of enzymes in competing pathways like fatty acid synthesis (fabI) and the TCA cycle (gltA) during the stationary phase, leading to improved production of malonyl-CoA-dependent products. duke.edu

The development of biosensors that can detect intracellular levels of malonyl-CoA has been a significant advancement in this area. acs.orgpnas.orgfrontiersin.orgwhiterose.ac.uk These biosensors, often based on transcription factors like FapR from Bacillus subtilis, can be used to create feedback loops that dynamically regulate gene expression in response to changing metabolite concentrations. acs.orgresearchgate.netfrontiersin.org This allows for the autonomous balancing of metabolic fluxes. For instance, a hierarchical dynamic control system in S. cerevisiae used a malonyl-CoA sensor to activate the expression of a heterologous pathway for 3-HP production while simultaneously downregulating fatty acid synthesis, resulting in a 10-fold increase in product titer. acs.orgresearchgate.net

Computational modeling and systems biology approaches are also being employed to predict the effects of genetic modifications on the global metabolic network, helping to identify optimal strategies for balancing fluxes. asm.orgresearchgate.net By integrating computational design with experimental validation, researchers can more effectively engineer microbial strains with optimized and balanced metabolic pathways for robust and efficient bioproduction. asm.orgresearchgate.net

Emerging Research Frontiers in Malonyl Coenzyme a Biology

Investigation of Compartmentalized Malonyl Coenzyme A Dynamics and Its Regulatory Implications

The subcellular compartmentalization of malonyl-CoA is a key factor in its diverse regulatory functions. nih.gov Distinct pools of this metabolite exist within the cytosol, mitochondria, and peroxisomes, each with specific roles and regulatory mechanisms. nih.govannualreviews.org

The cytosolic pool of malonyl-CoA is primarily associated with de novo fatty acid synthesis. annualreviews.org Its concentration is a critical determinant of this anabolic pathway. oup.com Furthermore, cytosolic malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme controlling the rate-limiting step of mitochondrial fatty acid β-oxidation. annualreviews.orgnih.govaocs.org This regulation prevents a futile cycle of simultaneous fatty acid synthesis and breakdown. nih.gov The activities of acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD) are the main determinants of cytosolic malonyl-CoA levels. annualreviews.org

Mitochondria also harbor a distinct pool of malonyl-CoA. It can be generated within the mitochondrial matrix through the action of propionyl-CoA carboxylase on acetyl-CoA. annualreviews.org This mitochondrial pool is implicated in processes such as lipoic acid biosynthesis. oup.com In grasses, a mitochondrial-localized ACC has been identified, indicating that complete fatty acid synthesis can occur within these organelles, a feature not observed in dicotyledonous plants. oup.com

Peroxisomes represent another compartment with its own malonyl-CoA metabolism, arising from the β-oxidation of odd-chain-length dicarboxylic acids. annualreviews.org Malonyl-CoA decarboxylase (MCD) plays a crucial role in these organelles by converting malonyl-CoA to acetyl-CoA, preventing its harmful accumulation. annualreviews.org

The distinct localization of these malonyl-CoA pools has profound regulatory implications. For instance, the separation of fatty acid synthesis in the cytosol and oxidation in the mitochondria allows for tight, coordinated control. nih.gov Emerging evidence suggests that the majority of acyl-CoA species, including malonyl-CoA, are involved in mitochondrial metabolic processes. nih.gov Since these molecules are not readily transported across the mitochondrial membrane, their synthesis must occur in the specific compartments where they function, such as the nucleus for chromatin regulation. nih.gov This spatial separation is fundamental to understanding how metabolic signals are transduced and how cellular processes are regulated. nih.govnih.gov For example, changes in cardiac power can lead to a decrease in malonyl-CoA levels and an increase in fatty acid oxidation, but this is not necessarily due to changes in ACC or MCD activity, suggesting alternative regulatory mechanisms tied to substrate availability in different compartments. physiology.org

Elucidation of Novel Enzymatic and Non-Enzymatic Malonylation Pathways

Malonylation, a post-translational modification (PTM) where a malonyl group is added to a lysine (B10760008) residue, has emerged as a significant regulatory mechanism in a wide range of cellular processes. nih.govcreative-biolabs.com This modification, which changes the charge of the lysine residue from positive to negative, can have a more substantial impact on protein structure and function than acetylation. researchgate.net

Enzymatic Malonylation: While the existence of specific malonyltransferases has been suggested, the enzymatic machinery governing malonylation is still being actively investigated. nih.govcreative-biolabs.com The deacylase SIRT5, an NAD+-dependent enzyme, has been identified as a key regulator that removes malonyl groups from proteins. creative-biolabs.comnih.gov It is involved in regulating various metabolic pathways, including glycolysis, by removing malonyl groups from enzymes like GAPDH. researchgate.net Studies have shown that SIRT5 can regulate thousands of malonylation sites on hundreds of proteins, highlighting its global role in this process. nih.gov

Non-Enzymatic Malonylation: A growing body of evidence points to the significance of non-enzymatic malonylation. frontiersin.org Malonyl-CoA, being a hyperreactive thioester, can directly modify lysine residues on proteins without the need for an enzyme. nih.govbiorxiv.org This reactivity is greater than that of acetyl-CoA. nih.gov This non-enzymatic acylation is thought to be a key mechanism in aging and impaired protein homeostasis. frontiersin.org Studies have shown that non-enzymatic malonylation can functionally alter the activity of glycolytic enzymes. nih.govbiorxiv.org The high chemical reactivity of malonyl-CoA suggests that this non-enzymatic process could be a widespread phenomenon, influencing a variety of cellular functions. nih.gov

The discovery of both enzymatic and non-enzymatic malonylation pathways has expanded our understanding of how cellular metabolism is integrated with protein function. nih.govgrantome.com Malonylation has been linked to various physiological and pathological processes, including metabolic disorders, inflammation, and cancer. nih.gov For example, malonylation of the mTOR protein in endothelial cells can inactivate it, leading to defective angiogenesis. nih.gov In macrophages, malonyl-CoA accumulation can lead to increased malonylation of GAPDH, which in turn affects the translation of TNF-α. nih.gov

Recent proteomic analyses have identified thousands of malonylated proteins in various organisms, from bacteria to humans, indicating that this modification is evolutionarily conserved. nih.govmdpi.com These studies have revealed that malonylated proteins are involved in a wide array of metabolic pathways, including carbon metabolism, photosynthesis, and amino acid biosynthesis. mdpi.com

Development of Next-Generation Malonyl Coenzyme A Biosensors and Probes with Improved Characteristics

The study of malonyl-CoA dynamics has been significantly advanced by the development of genetically encoded biosensors. These tools allow for the real-time monitoring of malonyl-CoA levels within single living cells, providing insights that are not possible with traditional bulk measurement techniques. nih.govbiorxiv.orgresearchgate.net

Early biosensors were often based on transcription factors, such as FapR from Bacillus subtilis. nih.govillinois.edunih.gov FapR is a transcriptional repressor that binds to DNA in the absence of malonyl-CoA. When malonyl-CoA binds to FapR, it induces a conformational change, causing FapR to dissociate from the DNA and allowing for the transcription of a reporter gene. nih.govnih.govnih.gov These transcription factor-based sensors have been instrumental in screening for genetic modifications that increase the intracellular pool of malonyl-CoA. illinois.edupnas.org